6-Methylheptan-2-one

Catalog No.
S560763
CAS No.
928-68-7
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylheptan-2-one

CAS Number

928-68-7

Product Name

6-Methylheptan-2-one

IUPAC Name

6-methylheptan-2-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3

InChI Key

DPLGXGDPPMLJHN-UHFFFAOYSA-N

SMILES

CC(C)CCCC(=O)C

Synonyms

2-Isooctanone; 2-Methyl-6-heptanone; 6-Methyl-2-heptanone; Isooctan-2-one; Methyl isohexyl ketone; NSC 39665

Canonical SMILES

CC(C)CCCC(=O)C

The exact mass of the compound 6-Methylheptan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39665. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

6-Methylheptan-2-one is an eight-carbon aliphatic ketone (C8H16O) distinguished by its branched iso-octyl structure. This colorless liquid is utilized as a specialty solvent, a key intermediate in the synthesis of high-value compounds such as vitamins, and as a functional ingredient in flavor and fragrance formulations. Its primary value proposition is rooted in specific biological activities and physical properties that are not directly interchangeable with its linear isomers or other common industrial ketones.

Substituting 6-Methylheptan-2-one with a linear isomer like 2-heptanone or a common bulk ketone like Methyl Isobutyl Ketone (MIBK) often fails in practice. The specific branched structure of 6-Methylheptan-2-one is critical for its targeted biological activity, such as its role as the dominant antifungal volatile from certain microorganisms. This bioactivity is a function of molecular shape and is not replicated by straight-chain analogs. Furthermore, its higher boiling point and flash point compared to substitutes are crucial for process safety, handling, and achieving desired low volatility in formulations, making it non-interchangeable where these thermal properties are specified.

Dominant Bioactive Component in Antifungal VOCs, Outperforming Isomeric Analogs

In studies of the volatile organic compounds (VOCs) produced by the biocontrol agent *Bacillus subtilis* ZD01, 6-Methylheptan-2-one was identified as the primary active component with strong inhibitory effects against the plant pathogen *Alternaria solani*. It constituted 22.27% of the total VOCs detected, a significantly higher proportion than its linear isomer, 2-heptanone, which was present at only 4.42%.

Evidence DimensionRelative Abundance in Antifungal VOC Mixture
Target Compound Data22.27% of total VOCs
Comparator Or Baseline2-Heptanone: 4.42% of total VOCs
Quantified Difference5.04x higher relative abundance than 2-heptanone
ConditionsHeadspace GC-MS analysis of VOCs from Bacillus subtilis ZD01 using a FFAP capillary column.

This demonstrates that for applications requiring the specific antifungal activity of this VOC profile, the target compound is the principal active ingredient, making it a more efficient and targeted choice than a crude mixture or an isomeric substitute.

Established High-Yield Precursor for Vitamin E and A Synthesis

6-Methylheptan-2-one is a critical intermediate for producing key structural elements in Vitamin E and Vitamin A synthesis. A patented process involving the cross-aldolization of acetone with isovaleraldehyde demonstrates the production of 6-Methylheptan-2-one with a high purity and a yield of 92.4%. This established efficiency makes it a reliable building block for complex, high-value downstream manufacturing.

Evidence DimensionProcess Yield
Target Compound Data92.4% yield
Comparator Or BaselineTheoretical maximum yield (100%)
Quantified DifferenceHigh process efficiency demonstrated for industrial-scale synthesis
ConditionsCross-aldolization of acetone with isovaleraldehyde followed by hydrogenation, as described in US Patent 6,417,406B1.

For buyers in the pharmaceutical or nutraceutical industries, procuring this specific ketone provides a direct, high-yield, and validated pathway to essential vitamin intermediates, reducing process risk compared to developing routes with alternative, less-characterized precursors.

Favorable Thermal Properties for Process Safety and Formulation Stability

Compared to common substitutes, 6-Methylheptan-2-one offers a distinct thermal profile beneficial for handling and formulation. Its boiling point of ~167 °C is significantly higher than that of its linear isomer 2-heptanone (151 °C) and the widely used industrial solvent MIBK (115 °C). Correspondingly, its flash point of 44.4 °C is higher than both 2-heptanone (39 °C) and MIBK (14 °C), indicating reduced flammability and safer handling conditions.

Evidence DimensionBoiling Point / Flash Point
Target Compound Data167 °C / 44.4 °C
Comparator Or Baseline2-Heptanone: 151 °C / 39 °C; MIBK: 115 °C / 14 °C
Quantified Difference16 °C higher boiling point than 2-heptanone; 30.4 °C higher flash point than MIBK
ConditionsStandard atmospheric pressure.

This combination of lower volatility and a higher flash point makes it the right choice for processes requiring higher temperatures, safer storage, or for formulations where a slower, more controlled evaporation rate is critical for performance.

Development of Next-Generation Biocontrol Agents and Agrochemicals

As the dominant and most active antifungal compound emitted by *Bacillus subtilis* ZD01, this compound is the logical choice for researchers developing targeted, nature-based fungicides or investigating mechanisms of microbial pathogen inhibition.

Efficient Synthesis of Vitamin Intermediates

For chemical manufacturers producing intermediates for Vitamin E, Vitamin A, and various carotenoids, the use of 6-Methylheptan-2-one via established high-yield synthetic routes provides a reliable and efficient manufacturing pathway.

High-Temperature Process Solvent or Low-Volatility Formulation Component

In applications where process safety and controlled evaporation are paramount, its higher boiling point and flash point make it a more suitable choice than MIBK or 2-heptanone for use as a specialty reaction solvent or as a component in coatings, inks, or fragrance formulations requiring longevity.

XLogP3

2.2

Boiling Point

167.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

928-68-7

Wikipedia

2-isooctanone

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2-Heptanone, 6-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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